F7Wqk85U32

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

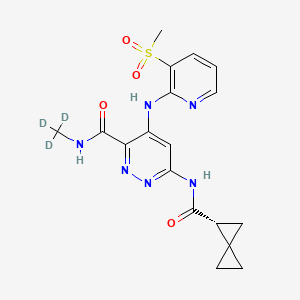

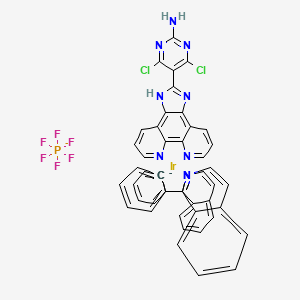

IBL-302 is a novel compound known for its dual-signaling inhibition properties. It targets both PIM kinases and the PI3K/AKT/mTOR pathway, making it effective against various types of cancer, including breast cancer and neuroblastoma . This compound has shown promising results in preclinical studies, particularly in overcoming resistance to conventional therapies like trastuzumab .

Méthodes De Préparation

The synthesis of IBL-302 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. . Industrial production methods are also not publicly available, but they likely involve optimization of the synthetic route for large-scale production.

Analyse Des Réactions Chimiques

IBL-302 undergoes various chemical reactions, primarily focusing on its interaction with biological targets. The compound is known to inhibit the activity of PIM kinases and the PI3K/AKT/mTOR pathway, leading to the suppression of cancer cell growth . Common reagents used in these reactions include organic solvents and catalysts that facilitate the formation of the desired product. The major products formed from these reactions are the active forms of IBL-302 that exhibit anti-cancer properties .

Applications De Recherche Scientifique

IBL-302 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of PIM kinases and the PI3K/AKT/mTOR pathway . In biology, it is employed in cell-based assays to investigate its effects on cancer cell proliferation and apoptosis . In medicine, IBL-302 is being explored as a potential therapeutic agent for treating various cancers, including breast cancer and neuroblastoma . Additionally, it has shown potential in enhancing the efficacy of conventional chemotherapy drugs like cisplatin, doxorubicin, and etoposide .

Mécanisme D'action

The mechanism of action of IBL-302 involves the inhibition of PIM kinases and the PI3K/AKT/mTOR pathway . By targeting these pathways, IBL-302 disrupts the signaling processes that promote cancer cell survival and proliferation. The compound induces apoptosis and reduces the levels of N-Myc protein, a key driver of neuroblastoma . This dual inhibition mechanism makes IBL-302 particularly effective in overcoming resistance to conventional therapies and enhancing the efficacy of existing chemotherapy drugs .

Comparaison Avec Des Composés Similaires

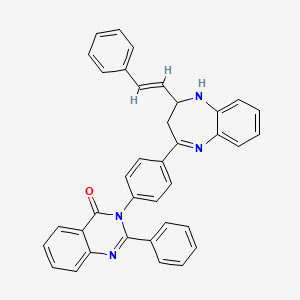

IBL-302 is unique in its dual-signaling inhibition properties, targeting both PIM kinases and the PI3K/AKT/mTOR pathway . Similar compounds include other inhibitors of the PI3K/AKT/mTOR pathway, such as PI-103 and BEZ235, which target only the PI3K pathway . Another similar compound is AZD1208, a selective PIM kinase inhibitor . IBL-302’s ability to target both pathways simultaneously gives it a distinct advantage in overcoming resistance and enhancing the efficacy of conventional therapies .

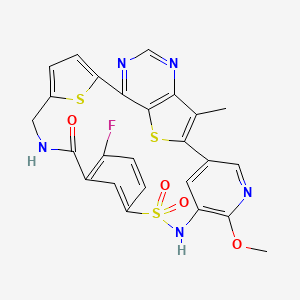

Propriétés

Numéro CAS |

1414455-21-2 |

|---|---|

Formule moléculaire |

C25H18FN5O4S3 |

Poids moléculaire |

567.6 g/mol |

Nom IUPAC |

18-fluoro-25-methoxy-31-methyl-22,22-dioxo-3,22λ6,30-trithia-6,8,15,23,26-pentazahexacyclo[22.3.1.12,5.110,13.117,21.04,9]hentriaconta-1(28),2(31),4,6,8,10,12,17,19,21(29),24,26-dodecaen-16-one |

InChI |

InChI=1S/C25H18FN5O4S3/c1-12-20-23-21(30-11-29-20)19-6-3-14(36-19)10-27-24(32)16-8-15(4-5-17(16)26)38(33,34)31-18-7-13(22(12)37-23)9-28-25(18)35-2/h3-9,11,31H,10H2,1-2H3,(H,27,32) |

Clé InChI |

WHJIHZSXTQRCNX-UHFFFAOYSA-N |

SMILES canonique |

CC1=C2C3=CC(=C(N=C3)OC)NS(=O)(=O)C4=CC(=C(C=C4)F)C(=O)NCC5=CC=C(S5)C6=NC=NC1=C6S2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)

![[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone](/img/structure/B12381388.png)

![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)

![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)

![2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)](/img/structure/B12381446.png)